N-cyclohexyl-2-ethoxy-1-naphthamide
Description
Properties
Molecular Formula |
C19H23NO2 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-ethoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C19H23NO2/c1-2-22-17-13-12-14-8-6-7-11-16(14)18(17)19(21)20-15-9-4-3-5-10-15/h6-8,11-13,15H,2-5,9-10H2,1H3,(H,20,21) |
InChI Key |
WQPLWORMNGQANS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3CCCCC3 |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The most relevant structural analog identified is N-(2-hydroxyphenyl)-1-naphthamide (CAS: 110809-23-9), which shares the naphthamide core but differs in substituents . Key comparisons are summarized below:
Table 1: Comparative Analysis of Naphthamide Derivatives
| Property | N-cyclohexyl-2-ethoxy-1-naphthamide | N-(2-hydroxyphenyl)-1-naphthamide |
|---|---|---|
| CAS Number | Not available | 110809-23-9 |
| Molecular Formula | C₁₉H₂₃NO₂ | C₁₇H₁₃NO₂ |
| Molecular Weight | 297.39 g/mol | 263.29 g/mol |
| Key Substituents | Cyclohexyl, 2-ethoxy | 2-hydroxyphenyl |
| Predicted Solubility | Low (lipophilic) | Moderate (polar) |
| Estimated LogP | ~4.5 | ~3.0 |
Key Findings:
Lipophilicity vs.
Steric and Electronic Effects :
- The cyclohexyl group introduces steric hindrance, which may reduce binding efficiency to flat molecular targets compared to the planar hydroxyphenyl group.
- The ethoxy group’s electron-donating nature could alter electronic properties of the naphthalene ring, affecting reactivity in synthesis or interactions with biological systems.
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